2-(3-Nitrophenyl)-2-oxoethyl 2,6,8-trimethylquinoline-4-carboxylate
Description
2-(3-Nitrophenyl)-2-oxoethyl 2,6,8-trimethylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,6,8-trimethylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-12-7-13(2)20-17(8-12)18(9-14(3)22-20)21(25)28-11-19(24)15-5-4-6-16(10-15)23(26)27/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZHKIJBVFMAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2,6,8-trimethylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Acylation: Formation of the oxoethyl group.
Quinoline Formation: Cyclization to form the quinoline ring.
Esterification: Formation of the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxo group can undergo reduction to form alcohols.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Amino derivatives: From the reduction of the nitro group.
Alcohol derivatives: From the reduction of the oxo group.
Substituted quinolines: From substitution reactions.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2,6,8-trimethylquinoline-4-carboxylate could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as inhibition, activation, or binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl quinoline-4-carboxylate
- 2,6,8-Trimethylquinoline-4-carboxylate
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2,6,8-trimethylquinoline-4-carboxylate is unique due to the presence of both the nitrophenyl and oxoethyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
